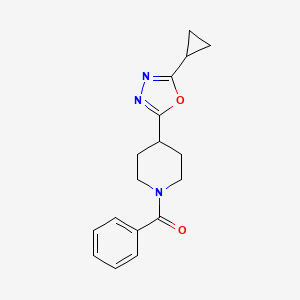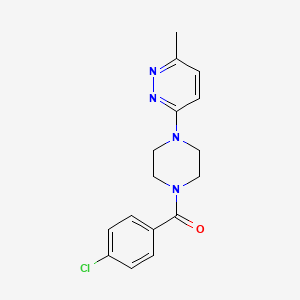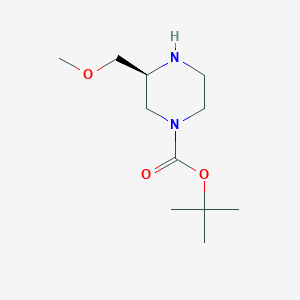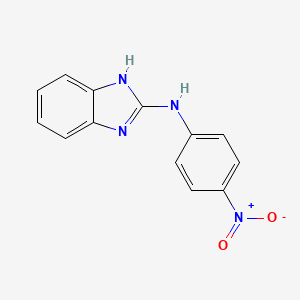
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone” is a small-molecule compound. It’s part of a class of compounds known as oxadiazoles, which are often used in the development of new pharmaceuticals .
Molecular Structure Analysis
The molecular formula of the compound is C16H18N4O2. The structure includes a piperidine ring attached to a phenyl group and an oxadiazole ring, which in turn is attached to a cyclopropyl group .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 298.346. More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Compounds containing the 1,3,4-oxadiazole ring exhibit multidirectional biological activity. Their anti-proliferative effects, associated with mechanisms such as growth factor inhibition, enzyme inhibition, and kinase modulation, make them promising candidates for cancer treatment . In fact, some derivatives of 1,3,4-oxadiazole have shown greater efficacy than reference drugs in inhibiting cancer cell growth. Researchers are exploring these derivatives as potential new anti-cancer drugs.
Anti-Neuroinflammation
In a previous study, derivatives of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide demonstrated good anti-neuroinflammatory properties. These compounds could potentially be used to treat various inflammatory diseases .
Antifungal Activity
Certain derivatives of 1,3,4-oxadiazole, such as compound 5d, exhibit prominent antifungal activity against various fungi. These compounds may find applications in the development of antifungal agents .
Angiogenesis Inhibition
A specific derivative of 1,3,4-oxadiazole (compound 11) has shown significant inhibition of angiogenesis. This property is crucial in preventing the growth of blood vessels that supply tumors, making it relevant for cancer therapy .
Antitubercular Activity
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were investigated for their in vitro antitubercular activity. These compounds could potentially contribute to the fight against tuberculosis .
Metabolic Stability and Pharmacokinetics
Compared to other isomeric oxadiazoles, 1,3,4-oxadiazole derivatives exhibit better metabolic stability, water solubility, and lower lipophilicity. These properties enhance their suitability for drug development .
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to have various biological activities
Mode of Action
It’s worth noting that the oxadiazole moiety is a common feature in many bioactive compounds and is known to interact with various biological targets . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Compounds containing the oxadiazole moiety have been reported to influence a wide range of biochemical pathways
Pharmacokinetics
The oxadiazole moiety is known to enhance the bioavailability of many drugs
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities . The specific effects of this compound would require further investigation.
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of bioactive compounds
Eigenschaften
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOYKDFABUIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)

![3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3015618.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3015620.png)


![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)